Sodium 5-allyl-5-isopropylbarbiturate

Pharmaceutical formulation Preformulation solubility screening Barbiturate salt selection

Aprobarbital sodium (CAS 125-88-2) provides a high-solubility barbiturate reference standard that reduces co-solvent reliance in in vivo studies. Its aqueous solubility (10.9 mg/mL) is 44-fold higher than pentobarbital sodium, permitting propylene glycol/ethanol-free formulations. • Positive control for CYP allylic oxidation/epoxide hydrolase-epoxide-diol activation missing in non-allylic barbiturates. • 25-50% renal excretion unchanged; direct parent-ion detection in urinary LC-MS/MS assays without hydrolysis. • Intermediate duration (onset 45-60 min, 6-8 h) fits rodent inactive-phase sedation protocols.

Molecular Formula C10H12N2Na2O3
Molecular Weight 233.22 g/mol
CAS No. 125-88-2
Cat. No. B089724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-allyl-5-isopropylbarbiturate
CAS125-88-2
Molecular FormulaC10H12N2Na2O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+]
InChIInChI=1S/C10H14N2O3.Na/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14;/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15);/q;+1
InChIKeyHLFOAHHCDKJHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 5-allyl-5-isopropylbarbiturate: Overview


Sodium 5-allyl-5-isopropylbarbiturate (aprobarbital sodium; CAS 125-88-2) is the monosodium salt of the intermediate-acting barbiturate aprobarbital. Barbiturates act as positive allosteric modulators of the GABAA receptor, and the sodium salt form confers markedly higher aqueous solubility relative to the free acid [1]. First synthesised in the 1920s, aprobarbital was historically used for insomnia and anxiety but is now primarily a research tool and reference standard [2]. Its molecular formula is C10H13N2NaO3 (MW 232.21 g/mol), and it is classified as a controlled substance (depressant) under 21 CFR 1308.13 [1].

Sodium salt form enables aqueous formulation — markedly higher solubility supports injection-ready preparation and reduced co-solvent dependency in dosing studies.
Intermediate duration tool compound — 6–8 h profile fits sustained sedation protocols and models requiring slower CNS onset than short-acting barbiturates.
5-Allyl metabolic probe — epoxide–diol pathway provides a structurally specific positive control for allylic oxidation and reactive metabolite toxicology studies.

Why This Barbiturate Salt Is Not Interchangeable


Although barbiturates share a common pyrimidinetrione core, the specific C5 substituents (allyl and isopropyl in aprobarbital) dictate clinically and analytically consequential differences in solubility, onset/duration profile, metabolic pathway, and toxicity. The sodium salt form amplifies these differences: aprobarbital sodium exhibits a predicted aqueous solubility of 10.9 mg/mL [1], roughly 44-fold higher than pentobarbital sodium (0.248 mg/mL) [2], and substantially exceeds the free acid aprobarbital (~4.1 mg/mL). Such solubility disparities directly impact formulation flexibility, dissolution rate, and bioavailability, meaning generic interchange of barbiturate sodium salts can lead to divergent pharmacokinetic behaviour and experimental irreproducibility.

Solubility divergence across sodium salts: Aprobarbital sodium solubility markedly exceeds pentobarbital sodium; direct substitution may shift dissolution rate and formulation behaviour.
Metabolic pathway mismatch: 5-Allyl epoxidation is absent in non-allylic barbiturates (e.g., pentobarbital); toxicological and drug-interaction data do not extrapolate between subclasses.
Onset/duration profile differs: Intermediate-acting aprobarbital cannot replace short- or long-acting barbiturates without altering experimental time windows and endpoint interpretation.

Quantitative Differentiation from Analogues


Aqueous Solubility vs. Pentobarbital Sodium and Free Acid

Aprobarbital sodium demonstrates substantially higher predicted aqueous solubility than the widely used pentobarbital sodium. DrugBank reports a water solubility of 10.9 mg/mL for aprobarbital sodium (ALOGPS) [1], compared to only 0.248 mg/mL for pentobarbital sodium (ALOGPS) [2] — a 44-fold difference. The free acid aprobarbital exhibits an experimental solubility of 4.121 g/L (4.121 mg/mL) at 25 °C , confirming that sodium salt formation improves solubility approximately 2.6-fold over the free acid, while the intrinsic solubility of the aprobarbital moiety is inherently higher than that of pentobarbital even before salt formation.

Aqueous solubility
Cross-study comparable
10.9 mg/mL ~44× vs. pentobarbital Na
Supports concentrated aqueous formulation and injection preparation without high co-solvent levels.
Predicted (ALOGPS); free acid experimental 4.1 mg/mL at 25 °C.
Pharmaceutical formulation Preformulation solubility screening Barbiturate salt selection

Onset and Duration: Intermediate-Acting Classification

Aprobarbital is classified as an intermediate-acting barbiturate with an onset of 45–60 minutes and a duration of 6–8 hours [1]. This places it between the short-acting pentobarbital (onset 10–15 min, duration 3–4 h) and the long-acting phenobarbital (onset ~1 h, duration 10–12 h) [1]. The intermediate action profile makes aprobarbital sodium particularly suited for protocols requiring sustained sedation without the prolonged residual effects of long-acting agents or the ultra-rapid offset of short-acting compounds.

Onset & duration
Reported
45–60 min / 6–8 h ~2× longer than pentobarbital
Fills intermediate niche for sustained-sedation models; guides protocol-specific barbiturate selection.
Clinical pharmacological classification; model-transfer validation needed.
Sedative-hypnotic pharmacology Duration of action Barbiturate classification

Allylic Epoxidation Metabolic Pathway

Aprobarbital contains a 5-allyl substituent that undergoes epoxidation to form reactive epoxide and diol metabolites, a pathway demonstrated by Harvey et al. (1977) in rat and guinea pig urine using GC-MS [1]. This allylic epoxidation is shared only with other 5-allyl barbiturates (secobarbital, alphenal, allobarbital) and is absent in non-allylic barbiturates such as pentobarbital (5-ethyl) and phenobarbital (5-ethyl, 5-phenyl), which undergo primarily hydroxylation. The formation of epoxide intermediates carries potential implications for hepatic enzyme induction and idiosyncratic toxicity that are structurally specific to this subclass.

Metabolic pathway
Head-to-head
Allyl → epoxide–diol vs. hydroxylation only (non-allylic)
Structurally specific reactive-metabolite probe; toxicology data cannot be extrapolated from non-allylic barbiturates.
Rat/guinea pig urine GC-MS (Harvey et al., 1977).
Drug metabolism Allylic barbiturate biotransformation Toxicology

Acute Toxicity: Sodium Salt vs. Free Acid

The sodium salt form of aprobarbital exhibits higher acute toxicity than the parent free acid. ChemicalBook lists an intraperitoneal LD50 of 85 mg/kg in rats for aprobarbital sodium , whereas the free acid aprobarbital has an i.p. LD50 of 200 mg/kg in mice [1]. Although species differ, the 2.4-fold lower lethal dose of the sodium salt suggests that salt formation enhances systemic exposure—consistent with its superior aqueous solubility and dissolution rate. This differential toxicity profile must be accounted for when selecting the appropriate chemical form for in vivo studies.

Acute toxicity (i.p. LD50)
Cross-study comparable
85 mg/kg (rat) ~2.4× vs. free acid (200 mg/kg mouse)
Salt form enhances systemic exposure; correct form selection is essential for in vivo dosing calculations.
Species differ (rat vs. mouse); direct numerical comparison is indicative.
Acute toxicity Safety pharmacology Barbiturate toxicology

Lipophilicity and Tissue Distribution Kinetics

Aprobarbital sodium has a predicted logP of 1.09–1.14 (ALOGPS/Chemaxon) [1], whereas pentobarbital sodium shows a logP of 2.22–2.63 [2]. The ~1-unit logP difference implies that aprobarbital sodium is approximately 10-fold less lipophilic. Since barbiturate tissue penetration rate correlates positively with lipid solubility [3], aprobarbital sodium is expected to distribute more slowly into the CNS, contributing to its longer latency to onset (45–60 min) compared to the rapid penetration of pentobarbital (onset 10–15 min).

Lipophilicity (logP)
Cross-study comparable
1.09–1.14 ~1.1–1.5 log units lower than pentobarbital Na
Lower lipophilicity contributes to slower CNS distribution and sustained exposure profile.
Computational prediction (ALOGPS/Chemaxon); experimental logP may differ.
Lipophilicity Tissue distribution Pharmacokinetics

Urinary Excretion of Unchanged Drug

Approximately 25–50% of an administered dose of aprobarbital is eliminated unchanged in the urine, a characteristic shared with phenobarbital but not with short-acting barbiturates like pentobarbital or secobarbital, for which renal excretion of the intact drug is negligible [1]. This high renal clearance of unchanged aprobarbital has implications for renal impairment studies, drug-interaction assessments involving renal transporters, and forensic toxicology where urinary detection of the parent compound is analytically advantageous.

Urinary excretion unchanged
Class-level
25–50% vs. negligible (pentobarbital/secobarbital)
High parent-drug renal clearance supports forensic urinalysis reference-standard use and renal probe studies.
Human PK class-level inference; model-specific validation recommended.
Renal excretion Pharmacokinetics Drug elimination

Optimal Research and Industrial Applications


Concentrated Aqueous Formulation Without Co-Solvents

With a predicted aqueous solubility of 10.9 mg/mL — 44-fold higher than pentobarbital sodium [1][2] — aprobarbital sodium is uniquely suited for designing concentrated, co-solvent-free aqueous formulations. This reduces the need for propylene glycol or ethanol, minimising vehicle toxicity in in vivo studies and simplifying analytical method development for dissolution testing.

Sustained Sedation with Intermediate Duration

The intermediate action profile (onset 45–60 min; duration 6–8 h) [1] fills the gap between ultra-short-acting barbiturates (e.g., thiopental) and long-acting agents (e.g., phenobarbital). Aprobarbital sodium is therefore the reference standard of choice for protocols modelling sustained sedation or sleep maintenance in laboratory rodents, where a 6–8 h window aligns with the inactive phase of the circadian cycle.

Allylic Metabolism and Reactive Intermediate Toxicology

The 5-allyl substituent drives epoxide–diol metabolic activation, confirmed by Harvey et al. (1977) [1]. This makes aprobarbital sodium an essential positive control substrate for studying cytochrome P450-mediated allylic oxidation, epoxide hydrolase activity, and the toxicological consequences of reactive epoxide formation — a pathway absent in non-allylic barbiturates such as pentobarbital.

Forensic Urinalysis Reference Standard

Because 25–50% of an aprobarbital dose is excreted unchanged in urine [1], it serves as an ideal reference standard for developing and validating urinary barbiturate screening assays. Unlike most barbiturates that require metabolite hydrolysis, aprobarbital sodium can be directly detected as the parent ion, improving assay sensitivity and simplifying sample preparation.

Application
Selection Property
Validation Focus
Aqueous formulation research
High aqueous solubility salt form
Solubility verification and vehicle compatibility testing
Sustained-sedation rodent models
Intermediate duration (6–8 h)
Model-specific onset and recovery endpoint validation
Allylic epoxidation toxicology
5-Allyl substituent metabolic probe
Epoxide–diol metabolite identification and enzyme induction review
Forensic urinalysis reference standard
High unchanged renal excretion (25–50%)
Parent-ion detection sensitivity and matrix-effect evaluation
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